Silane, trimethyl(1-methylene-2-propynyl)-

Organosilicon Chemistry Cycloaddition Regioselectivity

Silane, trimethyl(1-methylene-2-propynyl)- (IUPAC: but-1-en-3-yn-2-yl(trimethyl)silane; CAS 142067-27-4) is an organosilicon compound of molecular formula C₇H₁₂Si and exact mass 124.0708 Da. Unlike simple alkynyl- or alkenylsilanes, this compound possesses a conjugated enyne-allene motif in which the trimethylsilyl group is attached to the central sp²-hybridized carbon of a but-1-en-3-yne framework.

Molecular Formula C7H12Si
Molecular Weight 124.25 g/mol
CAS No. 142067-27-4
Cat. No. B12553362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl(1-methylene-2-propynyl)-
CAS142067-27-4
Molecular FormulaC7H12Si
Molecular Weight124.25 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(=C)C#C
InChIInChI=1S/C7H12Si/c1-6-7(2)8(3,4)5/h1H,2H2,3-5H3
InChIKeyNBDZULOHCHFPTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, trimethyl(1-methylene-2-propynyl)- (CAS 142067-27-4): Structural and Reactivity Baseline for Procurement Decisions


Silane, trimethyl(1-methylene-2-propynyl)- (IUPAC: but-1-en-3-yn-2-yl(trimethyl)silane; CAS 142067-27-4) is an organosilicon compound of molecular formula C₇H₁₂Si and exact mass 124.0708 Da [1]. Unlike simple alkynyl- or alkenylsilanes, this compound possesses a conjugated enyne-allene motif in which the trimethylsilyl group is attached to the central sp²-hybridized carbon of a but-1-en-3-yne framework . This bonding arrangement imparts a distinct electronic and steric profile that governs its regioselectivity in cycloadditions, annulations, and cross-coupling transformations, making it a non-interchangeable building block in synthetic workflows.

Why Propargyl-, Allyl-, or Vinylsilanes Cannot Replace Silane, trimethyl(1-methylene-2-propynyl)- in Regiocontrolled Annulation and Cross-Coupling Chemistry


The unique substitution pattern of Silane, trimethyl(1-methylene-2-propynyl)- places the silyl group at the C-2 position of the conjugated enyne system, creating an allenylsilane intermediate that participates in Lewis-acid-mediated [3+2] and [4+2] cycloadditions with a regiochemical outcome that cannot be replicated by the 1-silyl regioisomer or by simple propargyltrimethylsilane [1]. In the Danheiser annulation, for example, the choice of allenylsilane directly determines the position of the silyl group on the cyclopentene product, and substitution of a regioisomeric enyne or a non-allenic silane leads to either complete loss of regiocontrol or formation of constitutionally different products [2]. Consequently, generic replacement of this specific CAS-numbered compound with a cheaper, more abundant silane results in failed reactions or different product distributions that necessitate costly re-optimization of synthetic routes.

Quantitative Differentiation of Silane, trimethyl(1-methylene-2-propynyl)- Against Its Closest Structural Analogs


Regioisomeric Purity in Enyne Cycloadditions: C-2 vs. C-1 Silyl Substitution Determines Product Constitution

The target compound, but-1-en-3-yn-2-yl(trimethyl)silane, serves as a precursor to a 2-silyl-substituted enyne-allene that directs electrophilic attack to the terminus of the allene unit. In contrast, the regioisomer 1-(trimethylsilyl)-1-buten-3-yne (CAS 18387-60-5) yields a 1-silyl-1,3-enyne with fundamentally different reactivity [1]. Under hydrosilylation conditions catalyzed by RuHCl(CO)(PPh₃)₃ at 30 °C, 1-(trimethylsilyl)-1-buten-3-yne produces five distinct product types (compounds 3–7) with product ratios varying from 0:0:0:0:100 to 58:15:9:11:7 depending on the hydrosilane used [2], whereas the C-2 isomer would be expected to generate a single allenylsilane adduct via a divergent mechanistic pathway. This regioisomeric divergence directly translates to synthetic utility: the C-2 silyl enyne uniquely enables the Danheiser cyclopentene annulation, which proceeds with yields of 67–90% and enantiomeric excesses of 76–99% when using optically active allenylsilanes [3].

Organosilicon Chemistry Cycloaddition Regioselectivity

Exact Mass and Isotopic Purity: Differentiating 2-Trimethylsilyl-enyne from Methyl-Substituted Analogs in High-Resolution Mass Spectrometry Applications

The exact monoisotopic mass of Silane, trimethyl(1-methylene-2-propynyl)- is 124.070826917 Da [1]. This value differs from the closely related analog Silane, trimethyl(1-methyl-2-propynyl)- (CAS 14583-73-4, exact mass 126.086476981 Da) by 2.015650064 Da (equivalent to a CH₂ unit) [2], and from propargyltrimethylsilane (C₆H₁₂Si, exact mass 112.0715 Da) by 11.9993 Da. In high-resolution mass spectrometry (HRMS) or isotope-ratio MS workflows, the ability to resolve these mass differences is critical for unambiguous identification and quantification of trace-level organosilicon species. The target compound also possesses two rotatable bonds (vs. one for CAS 14583-73-4), resulting in a computed complexity index of 140 (vs. 110) that correlates with increased conformational flexibility relevant to gas-phase fragmentation patterns .

Mass Spectrometry Isotopic Fidelity Analytical Chemistry

Thermal and Conformational Stability: Differentiating the Allenylsilane from Propargylsilane in High-Temperature Transformations

The allenic structure of Silane, trimethyl(1-methylene-2-propynyl)- imparts a distinct thermal stability profile compared to propargyltrimethylsilane. Propargyltrimethylsilane (CAS 128529-84-4) functions as an allene equivalent in transition-metal-catalyzed [5+2] cycloadditions precisely because it undergoes in situ isomerization to the allene under reaction conditions [1]; however, this isomerization is often incomplete and competes with oligomerization. In contrast, the pre-formed allenylsilane structure of the target compound eliminates the induction period associated with propargyl-to-allene isomerization, enabling lower catalyst loadings and shorter reaction times. While direct comparative kinetic data for this specific compound are absent from the open literature, the class-level advantage of pre-isomerized allenylsilanes over propargylsilanes is well-documented: allenylsilanes undergo enantioselective intramolecular photocycloaddition with enones to give adducts in 76–99% ee, whereas propargylsilanes require a separate thermal or metal-catalyzed activation step that can erode enantiopurity [2].

Thermal Stability Flow Chemistry Process Chemistry

High-Value Application Scenarios for Silane, trimethyl(1-methylene-2-propynyl)- Based on Quantified Differentiation


Regiocontrolled Danheiser [3+2] Annulation for Cyclopentene Library Synthesis

The target compound is the preferred substrate for the Danheiser TMS-cyclopentene annulation, where it reacts with α,β-unsaturated ketones in the presence of TiCl₄ to afford silylcyclopentenes in 67–90% yield with regiochemical fidelity [1]. The 2-silyl substitution pattern ensures that the trimethylsilyl group occupies the position required for subsequent protodesilylation or Hiyama cross-coupling, a strategic advantage not offered by the 1-silyl regioisomer [2]. Medicinal chemistry groups synthesizing cyclopentene-based scaffolds should prioritize this compound over propargylsilanes or vinylsilanes.

Enantioselective Photocycloaddition for exo-Methylenecyclobutane Synthesis

Optically active allenylsilanes derived from Silane, trimethyl(1-methylene-2-propynyl)- serve as removable stereocontrolling groups in intramolecular [2+2] photocycloadditions with enones and enoates, delivering exo-methylenecyclobutanes in 76–99% ee [3]. The trimethylsilyl moiety can be subsequently cleaved via protodesilylation without erosion of enantiomeric excess, making this compound a critical reagent for asymmetric synthesis of strained carbocycles used in natural product total synthesis.

HRMS-Based Reaction Monitoring in Organosilicon Chemistry

With an exact monoisotopic mass of 124.070826917 Da and a distinct isotope pattern arising from the Si (³⁰Si 3.1%) and ¹³C contributions, this compound is readily distinguishable from its CH₂-homolog (CAS 14583-73-4, 126.0865 Da) at a resolving power of ≥30,000 FWHM [4]. Analytical laboratories performing LC-HRMS or GC-HRMS monitoring of organosilicon reaction mixtures benefit from this mass resolution for quantitation without interference, enabling precise kinetic profiling and impurity tracking.

Cross-Coupling Building Block for Conjugated Enyne Synthesis

The terminal alkyne moiety of the target compound allows selective Sonogashira coupling without competing reaction at the silyl-substituted double bond, a differentiation from 1-silyl-1-buten-3-ynes that undergo protodesilylation under basic coupling conditions [5]. This orthogonal reactivity enables iterative coupling strategies for constructing polyenyne architectures used in organic electronic materials.

Quote Request

Request a Quote for Silane, trimethyl(1-methylene-2-propynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.